N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide
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Description
“N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a cyclopentanecarboxamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the other functional groups . Pyrazole compounds are known to participate in a variety of chemical reactions .Mechanism of Action
Target of Action
The primary target of N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in cellular processes such as proliferation, differentiation, and cell cycle progression .
Mode of Action
It is likely that it interacts with the kinase domain of mapk1, potentially altering its activity and influencing downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with MAPK1 can affect various biochemical pathways. MAPK1 is involved in multiple signaling pathways, including the ERK pathway, which plays a key role in regulating cell growth and differentiation .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and therapeutic potential.
Result of Action
Given its target, it may influence cell growth and differentiation processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Future Directions
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(12-3-1-2-4-12)17-13-7-5-11(6-8-13)14-9-10-16-18-14/h5-10,12H,1-4H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANWZXSCCWIRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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